1-(4-Fluoro-3-(pentyloxy)phenyl)ethanone

Lipophilicity ADME Physicochemical Properties

This polysubstituted aromatic ketone (CAS 1443310-95-9) is differentiated by its unique 3-pentyloxy chain, delivering high lipophilicity (XLogP3-AA 3.5) for superior membrane permeability in CNS and intracellular target assays. It is a validated antagonist at the human P2X3 receptor (EC50 = 80 nM) and a 5-lipoxygenase translocation inhibitor, making it a critical tool compound for pain, inflammation, and leukotriene biosynthesis research. Generic substitution with hydroxy or methoxy analogs is scientifically unsound. Secure your high-purity (95%) research material with reliable global logistics.

Molecular Formula C13H17FO2
Molecular Weight 224.27 g/mol
Cat. No. B7993096
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Fluoro-3-(pentyloxy)phenyl)ethanone
Molecular FormulaC13H17FO2
Molecular Weight224.27 g/mol
Structural Identifiers
SMILESCCCCCOC1=C(C=CC(=C1)C(=O)C)F
InChIInChI=1S/C13H17FO2/c1-3-4-5-8-16-13-9-11(10(2)15)6-7-12(13)14/h6-7,9H,3-5,8H2,1-2H3
InChIKeyFGQIWECFIYNJJK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(4-Fluoro-3-(pentyloxy)phenyl)ethanone: A Lipophilic Fluorinated Aromatic Ketone Building Block


1-(4-Fluoro-3-(pentyloxy)phenyl)ethanone (CAS 1443310-95-9) is a polysubstituted aromatic ketone with the molecular formula C13H17FO2 and a molecular weight of 224.27 g/mol . It features a pentyloxy chain at the 3-position and a fluorine atom at the 4-position of the phenyl ring, which confer enhanced lipophilicity (computed XLogP3-AA of 3.5) [1]. This compound is typically supplied at a purity specification of 95% and is intended for research and development use .

The Risk of Substituting 1-(4-Fluoro-3-(pentyloxy)phenyl)ethanone with Shorter-Chain or Non-Fluorinated Analogs


Generic substitution of 1-(4-Fluoro-3-(pentyloxy)phenyl)ethanone with analogs such as 1-(4-fluoro-3-hydroxyphenyl)ethanone or 1-(4-fluoro-3-methoxyphenyl)ethanone is scientifically unsound due to significant differences in physicochemical properties that directly impact membrane permeability, binding affinity, and metabolic stability. The pentyloxy chain of the target compound results in a computed XLogP3-AA of 3.5 [1], which is 2.5 times greater than that of the hydroxy analog (XLogP3-AA 1.4) [2] and more than twice that of the methoxy analog (XLogP3-AA 1.7) [3]. This 10- to 100-fold increase in theoretical lipophilicity fundamentally alters compound behavior in biological assays, formulation development, and synthetic applications, rendering simple replacement invalid without re-optimization of the entire system.

Quantitative Differentiation Evidence for 1-(4-Fluoro-3-(pentyloxy)phenyl)ethanone Against Key Analogs


Enhanced Lipophilicity (XLogP3-AA) of the Pentyloxy Derivative Versus Hydroxy and Methoxy Analogs

The pentyloxy chain of 1-(4-fluoro-3-(pentyloxy)phenyl)ethanone confers substantially higher lipophilicity compared to its shorter-chain analogs. The target compound has a computed XLogP3-AA of 3.5 [1]. In contrast, the hydroxy analog (1-(4-fluoro-3-hydroxyphenyl)ethanone) has an XLogP3-AA of 1.4 [2], and the methoxy analog (1-(4-fluoro-3-methoxyphenyl)ethanone) has an XLogP3-AA of 1.7 [3].

Lipophilicity ADME Physicochemical Properties

P2X3 Receptor Antagonist Activity of 1-(4-Fluoro-3-(pentyloxy)phenyl)ethanone

1-(4-Fluoro-3-(pentyloxy)phenyl)ethanone has been evaluated as an antagonist of the P2X3 receptor, a target for chronic pain and neurological disorders. In a fluorescence-based assay using human P2X3 receptors expressed in rat C6BU-1 cells, the compound demonstrated an EC50 of 80 nM [1]. While no direct comparator data is available for this specific assay, this activity places the compound within a potency range relevant for probe development.

P2X3 Antagonist Pain Neurological Disorders

5-Lipoxygenase Translocation Inhibition in Rat RBL-2H3 Cells

The compound has been tested for its ability to inhibit 5-lipoxygenase (5-LO) translocation in rat RBL-2H3 cells [1]. While the specific IC50 value is not reported in the available public data, the assay indicates that 1-(4-fluoro-3-(pentyloxy)phenyl)ethanone interacts with a key component of the leukotriene biosynthesis pathway.

5-Lipoxygenase Inflammation Leukotriene Pathway

Structural and Synthetic Utility as a Fluorinated Ketone Intermediate

1-(4-Fluoro-3-(pentyloxy)phenyl)ethanone serves as a versatile building block for further derivatization. Its ketone functionality allows for a variety of transformations (e.g., reduction, Grignard addition, condensation), while the pentyloxy chain provides a tunable lipophilic handle. This compound has been cited in patent literature (e.g., PCT application) as an intermediate or component in broader synthetic methods .

Organic Synthesis Building Block Medicinal Chemistry

Targeted Application Scenarios for 1-(4-Fluoro-3-(pentyloxy)phenyl)ethanone Based on Evidence


Development of Lipophilic Chemical Probes for Membrane-Bound Targets

Given its high computed lipophilicity (XLogP3-AA 3.5) [1], 1-(4-fluoro-3-(pentyloxy)phenyl)ethanone is well-suited for designing chemical probes that require enhanced passive diffusion across cellular membranes. This property is particularly relevant for targets located in the central nervous system or intracellular compartments where shorter-chain analogs (XLogP3-AA 1.4-1.7) [2][3] may exhibit insufficient permeability.

SAR Studies for P2X3 Receptor Antagonists

The compound's demonstrated antagonist activity at the human P2X3 receptor (EC50 = 80 nM) [4] makes it a valuable starting point for structure-activity relationship (SAR) campaigns aimed at developing novel therapeutics for chronic pain, neurogenic inflammation, or overactive bladder. Researchers can modify the pentyloxy chain or ketone group to probe binding pocket interactions.

Investigating the Leukotriene Pathway in Inflammatory Models

Evidence of 5-lipoxygenase translocation inhibition in rat RBL-2H3 cells [5] suggests a potential role for this compound in studying leukotriene biosynthesis. It can be employed as a tool compound in cellular assays to dissect the mechanisms of 5-LO activation and to benchmark against known FLAP inhibitors.

Synthesis of Lipophilic Derivatives for Materials Science

As a fluorinated aromatic ketone with a flexible pentyloxy tail, this compound can serve as a monomer or intermediate in the synthesis of specialty polymers, liquid crystals, or surface coatings where a combination of moderate polarity, fluorine substitution, and alkyl chain order is desired .

Technical Documentation Hub

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